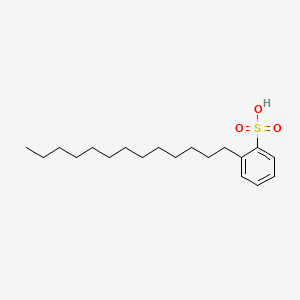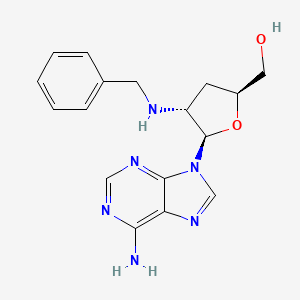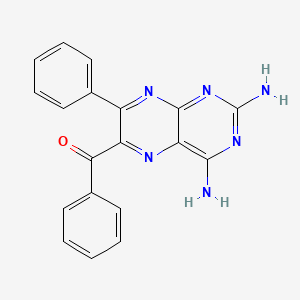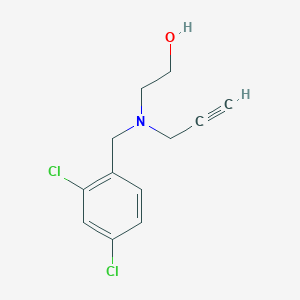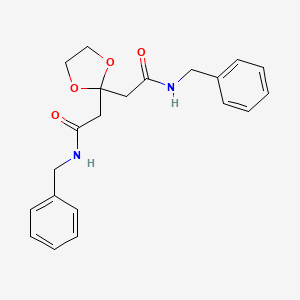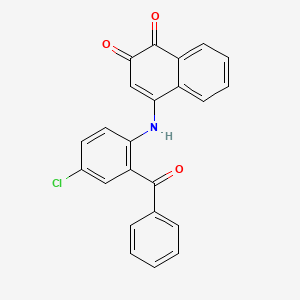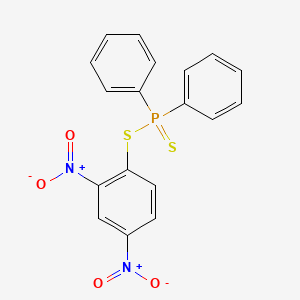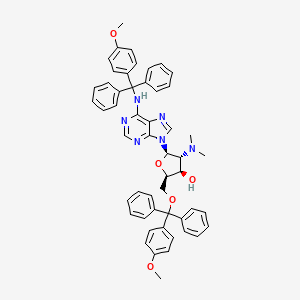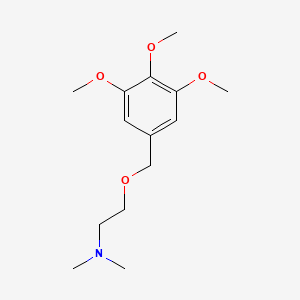
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- is a chemical compound known for its unique structure and properties It contains a tertiary amine group and an aromatic ether, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- typically involves the reaction of N,N-dimethylethylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ether group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ether group allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. The tertiary amine group can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- can be compared with other similar compounds such as:
N,N-Dimethyl-2-((3,4,5-trimethoxyphenyl)oxy)ethylamine: Similar structure but with different substituents on the aromatic ring.
N,N-Dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)propylamine: Similar structure but with a different alkyl chain length.
N,N-Dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)butylamine: Similar structure but with a longer alkyl chain.
Properties
CAS No. |
13524-84-0 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(3,4,5-trimethoxyphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C14H23NO4/c1-15(2)6-7-19-10-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
YWJKCPKSXDQOAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


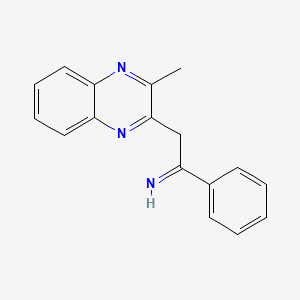
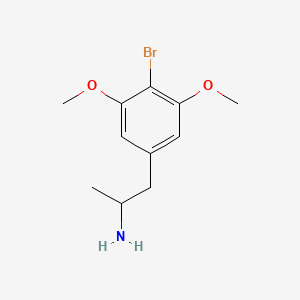
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
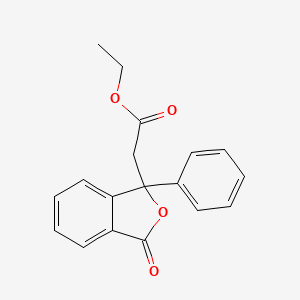
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
